Technical Whitepaper: Benzyl 2-Propylacrylate
Technical Whitepaper: Benzyl 2-Propylacrylate
Physicochemical Profile, Synthetic Utility, and Polymerization Kinetics
Executive Summary
Benzyl 2-propylacrylate (BPA) is a specialized functional monomer belonging to the
This molecular architecture serves two critical functions in advanced material design:
-
Refractive Index Modulation: The aromatic ring provides high optical density (
), essential for optical resins and coatings. -
Glass Transition (
) Tuning: The -propyl group introduces free volume compared to methyl analogs, typically lowering the while maintaining backbone stiffness greater than simple acrylates.
This guide details the physicochemical properties, validated synthesis protocols, and polymerization mechanisms of BPA, with a focus on its application in controlled radical polymerization (RAFT/ATRP) and stimuli-responsive drug delivery systems.
Molecular Architecture & Physicochemical Profile
The defining feature of Benzyl 2-propylacrylate is the substitution at the
Table 1: Physicochemical Properties of Benzyl 2-Propylacrylate
| Property | Value / Description | Source/Note |
| CAS Number | 118785-93-6 | Verified Registry |
| IUPAC Name | Benzyl 2-propylprop-2-enoate | |
| Molecular Formula | ||
| Molecular Weight | 204.27 g/mol | |
| Physical State | Colorless to pale yellow liquid | Standard State |
| Boiling Point | ~255°C (Predicted) / 105-110°C @ 5 mmHg | Est.[1][2] based on Benzyl Methacrylate |
| Density | Predicted | |
| Refractive Index | Aromatic contribution | |
| Solubility | Soluble in THF, DCM, Toluene; Insoluble in Water | Hydrophobic Ester |
| Flash Point | >110°C | Closed Cup (Est.) |
Scientific Insight: The
-propyl group creates significant steric hindrance during propagation. Consequently, the propagation rate constant () is generally lower than that of acrylates, necessitating the use of controlled radical polymerization (CRP) techniques to achieve high molecular weights and low dispersity (Đ).
Synthetic Pathways[3]
High-purity Benzyl 2-propylacrylate is rarely available off-the-shelf in bulk quantities; therefore, in-house synthesis is a standard requirement for research. The most robust route involves the esterification of 2-propylacrylic acid.
3.1. Precursor Synthesis: 2-Propylacrylic Acid (2-PAA)
Before synthesizing the ester, one must obtain 2-PAA. This is typically achieved via the Mannich reaction of diethyl propylmalonate with formaldehyde, followed by decarboxylation.
3.2. Protocol: Acid Chloride Esterification
This method is preferred over direct Fischer esterification due to the steric bulk of the
Reagents:
-
2-Propylacrylic acid (1.0 eq)
-
Oxalyl chloride (1.2 eq)
-
Benzyl alcohol (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Catalytic DMF
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
Dissolve 2-propylacrylic acid in anhydrous DCM under
atmosphere. -
Add catalytic DMF (2-3 drops).
-
Add oxalyl chloride dropwise at 0°C. Caution: Gas evolution (CO, CO2, HCl).
-
Stir at room temperature (RT) for 2 hours until gas evolution ceases.
-
Remove solvent and excess oxalyl chloride under reduced pressure to yield crude 2-propylacryloyl chloride.
-
-
Esterification:
-
Redissolve the acid chloride in fresh anhydrous DCM.
-
Add Benzyl alcohol and cool to 0°C.
-
Add TEA dropwise (exothermic reaction).
-
Allow to warm to RT and stir for 12 hours.
-
-
Workup & Purification:
-
Wash organic phase with 1M HCl (remove amines), saturated
(remove acid), and brine. -
Dry over
and concentrate. -
Purification: Silica gel flash chromatography (Hexanes/Ethyl Acetate 9:1). Note: Add 100 ppm MEHQ inhibitor if storing.
-
3.3. Synthesis Workflow Diagram
Figure 1: Synthetic route converting 2-propylacrylic acid to its benzyl ester via an acid chloride intermediate.[2]
Reactivity & Polymerization Kinetics[4]
Benzyl 2-propylacrylate is a prime candidate for Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. The
4.1. Polymerization Mechanism (RAFT)
Because BPA forms a tertiary propagating radical (similar to methacrylates), it requires a RAFT agent with a high transfer coefficient (
Key Kinetic Considerations:
-
Steric Hindrance: The propyl chain reduces the rate of propagation (
) compared to benzyl acrylate. Higher temperatures (70-90°C) are often required to drive conversion. -
Depropagation: Like
-methyl styrenes and methacrylates, BPA has a lower ceiling temperature ( ) than simple acrylates. Avoid temperatures >120°C to prevent depolymerization.
4.2. RAFT Polymerization Pathway[3]
Figure 2: RAFT polymerization cycle for Benzyl 2-propylacrylate, highlighting the equilibrium essential for narrow molecular weight distribution.
Applications in Material Science & Therapeutics
5.1. Refractive Index Engineering
Poly(benzyl 2-propylacrylate) exhibits a high refractive index (
-
Optical Adhesives: For bonding high-index glass without scattering losses.
-
Intraocular Lenses (IOLs): As a co-monomer to adjust the folding temperature (
) and optical power of the lens material.
5.2. Drug Delivery Systems
The hydrolytic stability of the benzyl ester allows the polymer to act as a hydrophobic block in amphiphilic block copolymers (e.g., PEG-b-PBPA).
-
Micellar Cores: The hydrophobic benzyl core can encapsulate lipophilic drugs.
-
pH-Responsive Precursors: Upon catalytic hydrogenolysis or hydrolysis, the benzyl group is removed, yielding Poly(2-propylacrylic acid) (PPAA) . PPAA is a potent endosomolytic agent that disrupts membranes at endosomal pH (~6.0) due to the conformational collapse induced by the
-propyl group.
5.3. Crystallizable Resins
Recent advances in 3D printing resins utilize BPA to control crystallinity. The regular structure of the side chains can induce semi-crystalline domains, improving the mechanical modulus of printed parts compared to amorphous acrylate resins.
Safety & Handling
Hazard Classification:
-
Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
Sensitization: May cause an allergic skin reaction.
Handling Protocols:
-
Inhibitor: Commercial samples are stabilized with MEHQ (Hydroquinone monomethyl ether). Removal via basic alumina column is required before polymerization.
-
Storage: Store at 2-8°C in the dark. Avoid contact with strong oxidizers and radical initiators until use.
References
-
Polymer Source. (2025). Benzyl 2-propylacrylate Product Specification & Properties. Retrieved from [Link]
- Ferrito, M., & Tirrell, D. A. (1988). Poly(2-propylacrylic acid): Synthesis and behavior. Macromolecular Syntheses. (Foundational synthesis of the acid precursor).
- Stayton, P. S., et al. (2000). Molecular engineering of phase-sensitive polymers for cytoplasmic delivery. Journal of Controlled Release.
Sources
- 1. n-Propyl acrylate | C6H10O2 | CID 13550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2016003978A1 - Synthesis of an acrylic polymer in flow reactor - Google Patents [patents.google.com]
- 3. Formulation and characterization of poly(propylacrylic acid)/poly(lactic-co-glycolic acid) blend microparticles for pH-dependent membrane disruption and cytosolic delivery - PMC [pmc.ncbi.nlm.nih.gov]
